molecular formula C7H14Cl2N2S B15321777 Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride

Cat. No.: B15321777
M. Wt: 229.17 g/mol
InChI Key: LXZZHJYDCJSRGU-UHFFFAOYSA-N
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Description

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (CAS: 920458-76-0 or 921145-11-1, depending on isomerism) is a thiazole-containing amine derivative. Its molecular formula is C₆H₁₀N₂S·2HCl, with a molar mass of 142.22 g/mol (base) and 215.13 g/mol (dihydrochloride form). The compound features a 5-methyl-substituted thiazole ring linked to an ethylamine group, protonated as a dihydrochloride salt. Key properties include:

  • Density: 1.138 g/cm³ (predicted)
  • Boiling Point: 231.8°C (predicted)
  • pKa: 8.80 (predicted)
  • Hazard Class: Irritant

It is primarily used in pharmaceutical research for drug development and as a biochemical reagent due to its solubility in water and structural versatility.

Properties

Molecular Formula

C7H14Cl2N2S

Molecular Weight

229.17 g/mol

IUPAC Name

N-methyl-2-(5-methyl-1,3-thiazol-2-yl)ethanamine;dihydrochloride

InChI

InChI=1S/C7H12N2S.2ClH/c1-6-5-9-7(10-6)3-4-8-2;;/h5,8H,3-4H2,1-2H3;2*1H

InChI Key

LXZZHJYDCJSRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)CCNC.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Analogues and Substituent Effects

Thiazole derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Table 1: Structural and Physical Comparison
Compound Name CAS Number Molecular Formula Key Substituents Molar Mass (g/mol) pKa Application
Target Compound 920458-76-0 C₆H₁₀N₂S·2HCl 5-methyl-thiazole, ethylamine 215.13 8.80 Biochemical reagent
4-Amino-2-methyl-5-phenylthiazole HCl 1461714-51-1 C₁₀H₁₁ClN₂S 2-methyl, 5-phenyl, 4-amino 226.72 N/A Anticancer research (hypothesized)
5-Chloro-1,3-thiazol-2-amine HCl 1461714-51-1 C₃H₄ClN₂S·HCl 5-chloro-thiazole, 2-amine 167.03 N/A Antiviral intermediates
Ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate N/A C₁₆H₁₇N₂O₇S₂ Acetyloxybenzamido, sulfonyl 413.40 N/A SARS-CoV-2 MTase inhibitor
Key Observations:

Chlorine substitution (as in 5-Chloro-1,3-thiazol-2-amine HCl) increases electrophilicity, making it suitable for covalent binding in antiviral agents.

Role of Protonation :
The dihydrochloride form of the target compound improves aqueous solubility compared to neutral thiazoles like ethyl {2-[2-(acetyloxy)benzamido]-1,3-thiazole-4-sulfonyl}acetate, which requires organic solvents for handling.

Functional and Application Differences

Table 2: Functional Comparison
Compound Primary Use Stability Notable Research Findings
Target Compound Biochemical reagent Stable in aqueous media Used in intermediate synthesis
N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide SARS-CoV-2 Main Protease inhibitor MD simulation-validated IC₅₀ < 10 μM against viral protease
2-{[5-(trifluoromethyl)-1,3-thiazol-2-yl]carbamoyl}phenyl acetate Methyltransferase inhibitor High metabolic stability Demonstrated >80% inhibition of MTase
Key Insights:
  • The target compound’s simplicity (lacking complex carboxamide or trifluoromethyl groups) limits its direct therapeutic use but enhances its utility as a synthetic intermediate.
  • Thiazolides with hydrogen-bond donors (e.g., hydroxybenzamide in N-[5-(dihydroxyamino)-1,3-thiazol-2-yl]-4-hydroxybenzamide) show superior antiviral activity due to protease active-site interactions.

Biological Activity

Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]aminedihydrochloride is a compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₁₂Cl₂N₂S
  • Molecular Weight : 215.15 g/mol
  • CAS Number : 2751620-17-2
  • MDL Number : MFCD18071415
  • Physical State : Solid

The biological activity of thiazole derivatives, including this compound, is primarily attributed to their ability to interact with various biological targets. Research indicates that thiazoles can exhibit:

  • Antitumor Activity : Thiazole compounds have been shown to induce apoptosis in cancer cells. For instance, studies have demonstrated that certain thiazole derivatives can inhibit cell proliferation in various cancer cell lines, including human glioblastoma and melanoma cells .
  • Enzyme Inhibition : Some thiazole derivatives act as inhibitors of lysyl oxidase (LOX), an enzyme implicated in tumor growth and metastasis. Compounds similar to this compound have shown efficacy in delaying tumor progression by inhibiting LOX activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of thiazole-based compounds:

Compound NameIC50 (µg/mL)TargetEffect
This compoundTBDVarious cancer cell linesInduces apoptosis
2-Aminomethylene-5-sulfonylthiazole6.0LOXInhibits tumor growth
Thiazole derivative X10.0Bcl-2 proteinPromotes apoptosis

Case Studies

  • Antitumor Efficacy : A study investigating the cytotoxic effects of various thiazole derivatives found that this compound exhibited significant activity against human cancer cell lines with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted the dual inhibition capabilities of certain thiazoles on LOX and LOXL2, suggesting that this compound may also function as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride, and how can side reactions be minimized?

  • Methodology : The compound can be synthesized via multi-step reactions starting from 5-methyl-1,3-thiazole derivatives. Key steps include alkylation of the thiazole ring with ethylamine precursors, followed by hydrochlorination. Optimizing reaction conditions (e.g., using DMF as a solvent, controlled temperatures of 60–80°C, and catalysts like Pd/C) improves yield . Side reactions, such as over-alkylation, are minimized by stoichiometric control of reagents and inert atmosphere conditions .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazole ring substitution pattern and ethylamine chain connectivity. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC (>95% purity threshold) and elemental analysis (C, H, N, S, Cl) . X-ray crystallography, if single crystals are obtained, provides definitive structural confirmation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodology : Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

  • Methodology : Discrepancies often arise from differences in assay conditions (e.g., pH, serum concentration). Standardize protocols using guidelines like CLSI for antimicrobial tests . Validate results with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) . Meta-analysis of published data, accounting for variables like cell line specificity, is critical .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of thiazole derivatives like this compound?

  • Methodology :

  • Systematic substitution : Synthesize analogs with variations in the thiazole methyl group (e.g., 4-methyl vs. 5-methyl) or ethylamine chain length .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial topoisomerases or cancer-related kinases .
  • Pharmacophore mapping : Identify critical moieties (e.g., thiazole ring, protonated amine) using QSAR models .

Q. How can the compound’s mechanism of action be investigated in complex biological systems?

  • Methodology :

  • Transcriptomics/proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins in treated vs. untreated cells .
  • Metabolic profiling : NMR-based metabolomics to track changes in pathways like glycolysis or oxidative phosphorylation .
  • In vivo models : Zebrafish or murine models for pharmacokinetics (e.g., bioavailability, half-life) and efficacy .

Methodological Considerations

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Methodology :

  • Flow chemistry : Continuous flow reactors reduce side reactions and improve heat management during alkylation .
  • Purification : Flash chromatography (C18 columns) or recrystallization (ethanol/water mixtures) ensures high purity at multi-gram scales .

Q. How should researchers address solubility challenges in biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤1% v/v) for in vitro assays; avoid solvents that denature proteins .
  • Prodrug design : Synthesize ester or phosphate derivatives to enhance aqueous solubility .

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